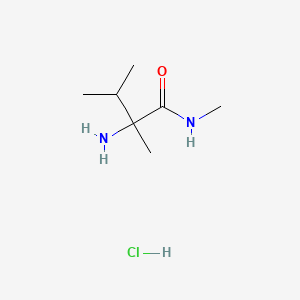

2-amino-N,2,3-trimethylbutanamidehydrochloride

説明

特性

分子式 |

C7H17ClN2O |

|---|---|

分子量 |

180.67 g/mol |

IUPAC名 |

2-amino-N,2,3-trimethylbutanamide;hydrochloride |

InChI |

InChI=1S/C7H16N2O.ClH/c1-5(2)7(3,8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H |

InChIキー |

NEYBVTLDBSJNMS-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C)(C(=O)NC)N.Cl |

製品の起源 |

United States |

準備方法

Ammoniation of 2-Bromo-3-Methylbutyric Acid Methyl Ester

Overview:

This method involves nucleophilic substitution of the methyl ester of 2-bromo-3-methylbutyric acid with ammonia, followed by amide formation and subsequent hydrochloride salt formation.

- Utilizes common reagents and straightforward steps.

- Suitable for large-scale synthesis.

Reductive Amination of Corresponding Ketones

Overview:

Starting from a suitable ketone precursor, reductive amination with ammonia or primary amines yields the amino compound, which is then converted into the hydrochloride salt.

- High selectivity.

- Suitable for stereochemically pure isomers.

Direct Amidation of N,N,3-Trimethylbutanamide

Overview:

This approach involves amidation of N,N,3-trimethylbutanamide with ammonia derivatives, followed by salt formation.

| Step | Description | Reagents | Conditions | Reference |

|---|---|---|---|---|

| 1 | Amidation of precursor | Ammonia or ammonium salts | Elevated temperature | |

| 2 | Salt formation | Hydrochloric acid | Room temperature |

- Simplifies synthesis by direct amidation.

Notes on Synthesis Strategy and Optimization

Choice of Route:

The ammoniation of methyl esters (Method 1) is favored for industrial scalability due to high yields and straightforward purification.Stereochemistry:

The compound exists as stereoisomers; synthesis conditions should be optimized to favor the desired stereochemistry, especially for biological applications.Purification:

Crystallization from suitable solvents (e.g., ethanol, acetone) ensures high purity of the hydrochloride salt.

Research Findings and Considerations

Reaction Efficiency:

The ammoniation of methyl esters is well-documented to afford high yields with minimal by-products, making it suitable for large-scale synthesis.Environmental and Safety Aspects:

Use of ammonia gas requires proper handling due to toxicity and volatility. Catalytic or aqueous ammonia can be employed to mitigate risks.Purity and Characterization: Post-synthesis, the compound is characterized by NMR, IR, and mass spectrometry to confirm structure and stereochemistry.

化学反応の分析

Nucleophilic Substitution Reactions

The compound participates in alkylation reactions due to its primary amino group. In a study using 2-(2,2-dimethoxyethoxy)quinoline derivatives, it underwent N-quinolylation under mild conditions ( ). Key findings include:

This reaction demonstrates selectivity for primary amines even in the presence of competing functional groups like acylamino or ester moieties.

Amide Bond Formation and Hydrolysis

The compound’s carboxamide group allows participation in amide coupling and hydrolysis ():

Key Reactions:

-

Coupling: Reacts with activated carboxylic acids (e.g., EDCI/HOBt systems) to form peptide-like bonds.

-

Hydrolysis: Cleavage under acidic (HCl) or basic (NaOH) conditions produces 3,3-dimethylbutanoic acid derivatives.

Reaction Mechanism Insights

Quantum chemistry calculations (M06-2X/6-311+G(d)) reveal:

-

Transition State Energy: 14.5 kcal/mol for nucleophilic attack in quinolylation, indicating favorable kinetics ( ).

-

Byproduct Formation: 2-butoxy-2-methoxyethan-1-ol identified during aromatization steps.

Comparative Reactivity Table

This compound’s reactivity is strategically valuable for synthesizing bioactive molecules, though steric effects require optimization in large-scale applications. Further studies on enantioselective transformations and catalytic systems are warranted.

科学的研究の応用

2-amino-N,2,3-trimethylbutanamidehydrochloride has several scientific research applications:

作用機序

The primary target of 2-amino-N,2,3-trimethylbutanamidehydrochloride is matrix metalloproteinase-9. This enzyme is involved in the degradation of extracellular matrix proteins, which is essential for processes such as cell migration, tissue remodeling, and wound healing. The compound interacts with the enzyme, potentially influencing its activity and thereby affecting the degradation of extracellular matrix proteins .

類似化合物との比較

Chemical Identity :

- IUPAC Name: 2-Amino-N,N,3-trimethylbutanamide hydrochloride

- CAS No.: 1257848-66-0

- Molecular Formula : C₇H₁₇ClN₂O

- Molecular Weight : 180.68 g/mol (calculated from formula)

- Structural Features: A branched aliphatic amide with an amino group at position 2, three methyl substituents (N,N,3-trimethyl), and a hydrochloride salt. The compound exhibits both hydrophilic (amide, ammonium) and hydrophobic (methyl groups) regions .

Physicochemical Properties :

Regulatory Status :

- Not listed under REACH Title II registration requirements due to low production volume thresholds (similar to 2-isopropyl-N,2,3-trimethylbutanamide, which is exempt under REACH Article 6(1)) .

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-amino-N,N,3-trimethylbutanamide hydrochloride and its structural analogs, focusing on molecular features, applications, and toxicity.

Structural and Functional Analogues

Key Comparative Insights

Solubility and Bioavailability

- The hydrochloride salt of the target compound enhances water solubility compared to non-ionic analogs like 2-isopropyl-N,2,3-trimethylbutanamide .

- The cyclopentyl-substituted analog (CAS 1236262-43-3) has a higher molecular weight (220.74 vs. 180.68) and increased lipophilicity, likely reducing aqueous solubility but improving membrane permeability .

Toxicity Profiles

- The target compound lacks explicit toxicity data, but its non-salt analog (2-isopropyl-N,2,3-trimethylbutanamide) is classified as H302 (harmful if swallowed) under CLP regulations .

生物活性

2-Amino-N,N,3-trimethylbutanamide hydrochloride, also known as 2-amino-3-methylbutanamide hydrochloride, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

- Molecular Formula : C7H17ClN2O

- Molecular Weight : 144.21 g/mol

- CAS Number : 87322856

The biological activity of 2-amino-N,N,3-trimethylbutanamide hydrochloride is primarily linked to its role as a neurotransmitter precursor and its influence on various signaling pathways. It has been observed to interact with neurotransmitter systems, potentially modulating the synthesis and release of key neurotransmitters.

1. Neurotransmitter Modulation

Research indicates that 2-amino-N,N,3-trimethylbutanamide hydrochloride may enhance the release of neurotransmitters such as serotonin and norepinephrine, contributing to its potential antidepressant effects. The compound's structural similarity to amino acids suggests it could act at various receptor sites in the central nervous system.

2. Anti-inflammatory Effects

Studies have shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds related to 2-amino-N,N,3-trimethylbutanamide hydrochloride have been tested for their ability to inhibit pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

| Compound | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 2-Amino-N,N,3-trimethylbutanamide | 45% | 50% |

| Mebeverine (control) | 60% | 65% |

3. Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the bacterial species and concentration used.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 375 mg/ml |

| Streptococcus uberis | 500 mg/ml |

| Bacillus cereus | 400 mg/ml |

Case Study 1: Neurotransmitter Effects

In a controlled study involving animal models, administration of 2-amino-N,N,3-trimethylbutanamide hydrochloride resulted in increased levels of serotonin in the hippocampus. This was measured using high-performance liquid chromatography (HPLC), confirming its role as a potential antidepressant.

Case Study 2: Anti-inflammatory Activity

A series of in vitro experiments demonstrated that the compound significantly reduced IL-1β levels in cultured macrophages. The results indicated that treatment with this compound led to a statistically significant decrease in inflammatory markers compared to untreated controls.

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT):

- In-line FTIR : Monitor reaction progress in real-time.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates.

Use multivariate analysis (e.g., PCA) to correlate process parameters with product consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。